3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde
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Overview
Description
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. Further chlorosulfonation and aminolysis yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and either inhibits or activates their function. The exact pathways and molecular interactions depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid
- 4-Amino-1-benzylpiperidine
- 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(5-chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-20-12-5-4-9(15)7-11(12)13(18)10-3-2-6-16(8-17)14(10)19/h4-5,7-8,10H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVYJOVFIOBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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